N-1-Naphthylethylenediamine dihydrochloride monomethanolate, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

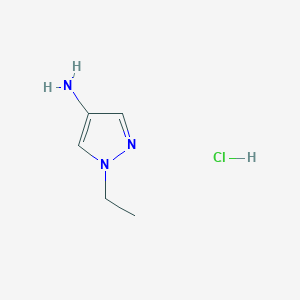

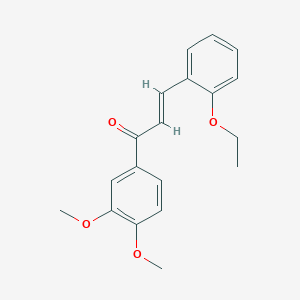

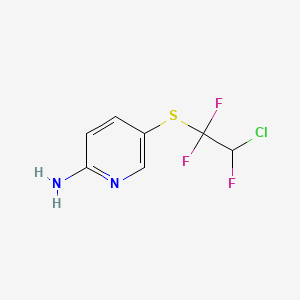

“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is a chemical compound with the linear formula C10H7NHCH2CH2NH2 · 2HCl · MeOH . It has a molecular weight of 291.22 . This compound is used for spectrophotometric detection of nitrate and nitrite .

Chemical Reactions Analysis

“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is known to readily undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . It also forms charge transfer (CT) complexes with various acceptors .

Physical And Chemical Properties Analysis

“N-1-Naphthylethylenediamine dihydrochloride monomethanolate” is a colorless crystal . It is soluble in hot water, alcohol, and dilute hydrochloric acid . The melting point is 194-198°C (decomposes) .

Applications De Recherche Scientifique

Biological and Therapeutic Research Applications

Naphthalene derivatives, including those structurally related to N-1-Naphthylethylenediamine dihydrochloride monomethanolate, have demonstrated a wide range of biological activities. These activities span antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects, among others. For instance, 1,8‐naphthyridine derivatives exhibit multiple pharmacological activities, making them potent scaffolds in therapeutic and medicinal research. These compounds have shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, along with possessing anti-osteoporotic, antimalarial, and antioxidant properties among others (Madaan et al., 2015).

Chemical Synthesis and Industrial Applications

Naphthalene derivatives are also crucial in chemical synthesis and have industrial applications. For example, naphthalimide compounds, a group of nitrogen-containing aromatic heterocycles, interact with various biological molecules through noncovalent bonds, showcasing extensive potential in medicinal applications. Some naphthalimide derivatives have entered clinical trials as anticancer agents, indicating the compound's relevance in developing pharmaceuticals and understanding their mechanism of action (Gong et al., 2016).

Advanced Material and Nanotechnology

Naphthalene derivatives' unique chemical properties enable their use in creating advanced materials and applications in nanotechnology. Their large conjugated planar structure allows for interactions with various biological and chemical entities, making them suitable for designing artificial ion receptors, fluorescent probes, and cell imaging agents. These applications are critical for detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties (Gong et al., 2016).

Mécanisme D'action

Target of Action

N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate, also known as N-(1-Naphthyl)ethylenediamine dihydrochloride, is primarily used as a reagent in the spectrophotometric determination of nitrate and nitrite in water samples . Therefore, its primary targets are nitrate and nitrite ions .

Mode of Action

The compound readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . This reaction is facilitated by the presence of sulfanilamide . The resulting azo compound is responsible for the red coloration typical for a positive result .

Biochemical Pathways

The biochemical pathway involved in the action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is the diazonium coupling reaction . This reaction occurs when a sample containing nitrite ions is first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid . Then an excess but fixed volume of sulfanilamide and N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate solution is added . With nitrous acid as the limiting reagent, the azo coupling reaction produces an azo dye quantitatively with respect to the nitrite ions .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which facilitates its use in aqueous solutions for analytical purposes.

Result of Action

The result of the action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is the formation of a strongly colored azo compound . This compound is formed quantitatively with respect to the nitrite ions present in the sample . The intensity of the color produced is directly proportional to the concentration of nitrite in the sample, allowing for quantitative analysis .

Action Environment

The action of N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is influenced by several environmental factors. The reaction it facilitates is sensitive to temperature, as it requires the sample to be cooled to 0 - 5 °C for the formation of nitrous acid . Additionally, the compound is hygroscopic , meaning it can absorb moisture from the environment, which may affect its stability and efficacy. It may also decompose on exposure to light , suggesting that it should be stored in a cool, dry, and dark environment for optimal stability .

Safety and Hazards

Propriétés

IUPAC Name |

methanol;N'-naphthalen-1-ylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.CH4O.2ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2;;/h1-7,14H,8-9,13H2;2H,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMCJWVZLMGNTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)

![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)

![4-[3-(Benzyloxy)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343672.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)